5-(4-methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
“5-(4-methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one” is a heterocyclic compound that belongs to the class of organic compounds known as 2,3-diphenylfurans . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Synthesis Analysis
The synthesis of such compounds often involves the incorporation of active moieties such as halo compound, pyrazolo, pyrano, pyrimido, pyrido-derivatives with active methylene group in thiobarbituric acid derivatives . A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a thieno[2,3-d]pyrimidin-4-one core, which is a five-membered heteroaromatic compound containing a sulfur atom at one position .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds often involve base-catalyzed two-step formation of 2-arylidene cyanomethyl 1,3-benzothiazoles via a Knoevenagel condensation between 2-cyanomethyl-1,3-benzothiazol and aldehydes, followed by [4+1] cycloaddition of benzoyl cyanide .Scientific Research Applications
Antimicrobial and Anti-inflammatory Agents
5-(4-methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one and its derivatives exhibit significant biological activities, including antimicrobial and anti-inflammatory effects. Tolba et al. (2018) synthesized a series of thieno[2,3-d]pyrimidine derivatives, demonstrating enhanced antibacterial, antifungal, and anti-inflammatory activities. These compounds have shown remarkable activity against fungi, bacteria, and inflammation, highlighting their potential as bioactive compounds in medical research and pharmaceutical applications (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).
Corrosion Inhibitors
In addition to their biological applications, some derivatives of this compound have been explored as corrosion inhibitors. Abdallah, Shalabi, and Bayoumy (2018) investigated the effectiveness of pyridopyrimidinone derivatives as corrosion inhibitors for carbon steel in acidic media. Their study found these compounds to act as mixed type inhibitors, increasing inhibition efficiency with concentration and following the Langmuir adsorption isotherm. This suggests their potential utility in protecting metal surfaces in industrial applications (Abdallah, Shalabi, & Bayoumy, 2018).
Anticancer Agents
Thieno[2,3-d]pyrimidin-4-one derivatives have also been synthesized for anticancer activity. Tiwari et al. (2016) reported on the synthesis of thiadiazolopyrimidine derivatives exhibiting in-vitro anticancer activities against several human tumor cell lines. Among the synthesized compounds, one showed significant inhibitory effects on cancer cell lines, highlighting the potential of these derivatives as anticancer agents (Tiwari, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2016).
Selective Receptor Ligands
Moreover, thieno[2,3-d]pyrimidin-4-one derivatives have been identified as high-affinity, selective ligands for receptors such as the 5-HT(1A) receptor. Research by Modica et al. (2000) demonstrated that certain derivatives exhibit potent and selective binding to the 5-HT(1A) receptor, offering potential therapeutic benefits for neurological and psychiatric disorders (Modica, Santagati, Russo, Selvaggini, Cagnotto, & Mennini, 2000).
Mechanism of Action
Target of Action
Similar pyrimidine derivatives have shown promising activity as antimicrobial agents and in-vitro cytotoxicity .
Mode of Action
It’s known that many pyrimidine derivatives exhibit their biological activities through interactions with various cellular targets, leading to changes in cellular processes .
Biochemical Pathways
Similar pyrimidine derivatives have been shown to inhibit the growth of various cell lines, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The degree of lipophilicity of similar compounds allows them to diffuse easily into cells , which could impact their bioavailability.
Result of Action
Similar pyrimidine derivatives have shown concentration-dependent biological activities, including broad-spectrum antimicrobial activity and in-vitro cytotoxic efficacy against normal and cancerous cells .
Future Directions
The future directions for “5-(4-methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one” and similar compounds could involve the synthesis and investigation of new structural prototypes with more effective pharmacological activity . The development of new therapies using these compounds is a topic of interest in medicinal chemistry .
Properties
IUPAC Name |
5-(4-methoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-17-9-4-2-8(3-5-9)10-6-18-13-11(10)12(16)14-7-15-13/h2-7H,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWRNMKIIYUFIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2C(=O)NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17537-76-7 |
Source
|
Record name | 5-(4-methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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